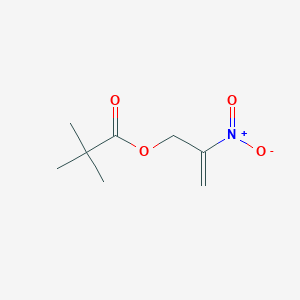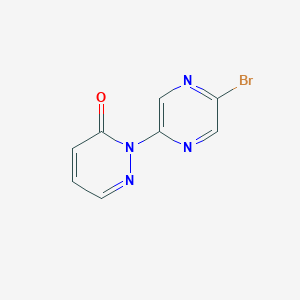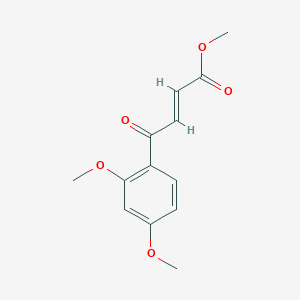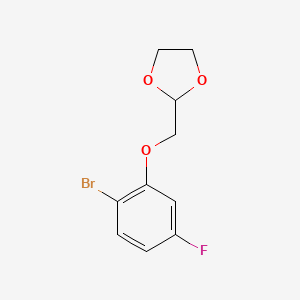
2-(2-Bromo-5-fluoro-phenoxy)methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-5-fluoro-phenoxy)methyl-1,3-dioxolane is an organic compound with the molecular formula C10H10BrFO3. It is a derivative of dioxolane, featuring a bromine and fluorine-substituted phenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluoro-phenoxy)methyl-1,3-dioxolane typically involves the reaction of 2-bromo-5-fluorophenol with 1,3-dioxolane in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluoro-phenoxy)methyl-1,3-dioxolane can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, or other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-(2-hydroxy-5-fluoro-phenoxy)methyl-1,3-dioxolane.
Oxidation: Products include oxidized phenoxy derivatives.
Reduction: Products include dehalogenated derivatives.
Scientific Research Applications
2-(2-Bromo-5-fluoro-phenoxy)methyl-1,3-dioxolane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-fluoro-phenoxy)methyl-1,3-dioxolane depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoro-1,3-dimethylbenzene
- 2-Bromomethyl-1,3-dioxolane
- 4-Fluoro-2,6-dimethylbromobenzene
Uniqueness
2-(2-Bromo-5-fluoro-phenoxy)methyl-1,3-dioxolane is unique due to the presence of both bromine and fluorine substituents on the phenoxy group, which can significantly influence its reactivity and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C10H10BrFO3 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
2-[(2-bromo-5-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO3/c11-8-2-1-7(12)5-9(8)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |
InChI Key |
VVBFXHNSEFINAP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)COC2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



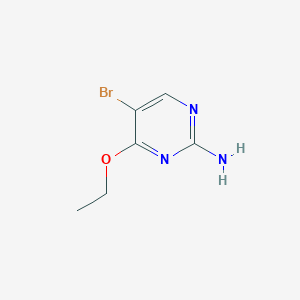
![1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13919338.png)
![2-Chloro-7-isopropoxyimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13919343.png)
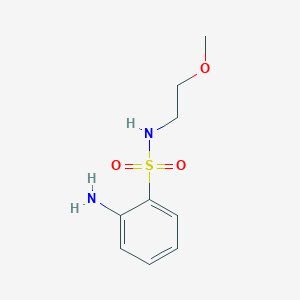
![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)
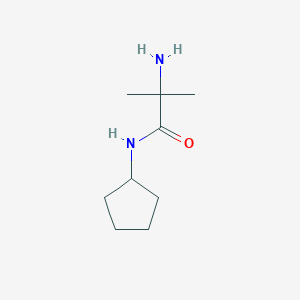
![4-Bromo-6-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13919361.png)
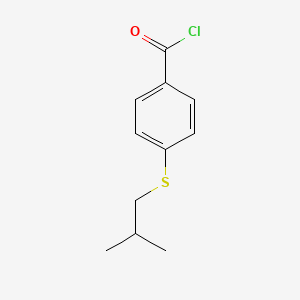
![7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)
